4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline
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Overview
Description
4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline typically involves the condensation of aniline and acetophenone, followed by cyclization. The reaction proceeds with the help of a zeolite catalyst . The general reaction conditions include:
Temperature: Elevated temperatures to facilitate the condensation and cyclization reactions.
Catalyst: Zeolite or other suitable acidic catalysts to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Prepared by the condensation of aniline and acetophenone.
3,4-Dihydro-2(1H)-pyridones: Structurally similar compounds with different substituents.
Uniqueness
4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-21-18-15-12-8-9-13-16(15)20-17(19(18,2)3)14-10-6-5-7-11-14/h5-13,17-18,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTYNLROBTUVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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